3'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone
Description
3'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone with a fluorine atom at the 3' position of the phenyl ring and a 3,4,5-trifluorophenyl group attached to the carbonyl carbon.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O/c16-11-3-1-2-10(8-11)14(20)5-4-9-6-12(17)15(19)13(18)7-9/h1-3,6-8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBQBXGRTWHYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645009 | |
| Record name | 1-(3-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-94-1 | |
| Record name | 1-Propanone, 1-(3-fluorophenyl)-3-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of 3,4,5-trifluorophenylboronic acid with a suitable fluorinated ketone precursor under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the ketone group to an alcohol.
Substitution: Fluorine atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major products are typically carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
3’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methoxy-Substituted Analogs
Compounds such as 2'-Methoxy-, 3'-Methoxy-, and 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone () share the same molecular formula (C₁₆H₁₃F₃O₂) and molecular weight (294.28) but differ in the position of the methoxy (-OCH₃) group. Key comparisons include:
- Steric Effects : The bulkier methoxy group may influence binding interactions in biological systems compared to the smaller fluorine atom.
| Compound | Substituent Position | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 2'-Methoxy-...propiophenone | 2' | C₁₆H₁₃F₃O₂ | 294.28 | 898777-64-5 |
| 3'-Methoxy-...propiophenone | 3' | C₁₆H₁₃F₃O₂ | 294.28 | 898777-66-7 |
| 4'-Methoxy-...propiophenone | 4' | C₁₆H₁₃F₃O₂ | 294.28 | 898777-68-9 |
Difluoro- and Halogenated Derivatives
2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone () features two fluorine atoms on the propiophenone ring, resulting in a molecular formula of C₁₅H₉F₅O and a molar mass of 300.22. Key distinctions from the target compound include:
- Discontinued Chloro-Fluoro Analog: 4'-Chloro-3'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone (CAS: 1352222-18-4, ) was discontinued, possibly due to synthetic challenges or unfavorable pharmacokinetic properties.
| Compound | Substituents | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 2',4'-Difluoro-...propiophenone | 2',4'-F; 3,4,5-F₃ | C₁₅H₉F₅O | 300.22 | 898778-62-6 |
| 4'-Chloro-3'-fluoro-...propiophenone | 4'-Cl; 3'-F; 3,4,5-F₃ | - | - | 1352222-18-4 |
Carboethoxy-Substituted Derivatives
Compounds like 2'-Carboethoxy-, 3'-Carboethoxy-, and 4'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone () introduce an ethoxycarbonyl (-COOEt) group, increasing molecular weight to 336.31 (C₁₈H₁₅F₃O₃). Key differences:
- Synthetic Utility : Carboethoxy groups are often intermediates for further functionalization, such as hydrolysis to carboxylic acids.
| Compound | Substituent Position | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 2'-Carboethoxy-...propiophenone | 2' | C₁₈H₁₅F₃O₃ | 336.31 | 898777-76-9 |
| 3'-Carboethoxy-...propiophenone | 3' | C₁₈H₁₅F₃O₃ | 336.31 | 898777-78-1 |
| 4'-Carboethoxy-...propiophenone | 4' | C₁₈H₁₅F₃O₃ | 336.31 | 898777-80-5 |
Brominated and Thiomethyl Derivatives
4'-Bromo-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone (CAS: 898778-39-7, ) and 3'-chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-63-0, ) highlight the impact of heavier halogens and sulfur atoms:
- Thiomethyl (-SMe) : Introduces sulfur, which may improve metabolic stability but pose oxidation risks.
| Compound | Substituents | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 4'-Bromo-2'-fluoro-...propiophenone | 4'-Br; 2'-F; 3,4,5-F₃ | C₁₅H₉BrF₄O | 369.14 | 898778-39-7 |
| 3'-Chloro-5'-fluoro-...propiophenone | 3'-Cl; 5'-F; 4-SMe | C₁₆H₁₄ClFOS | 308.80 | 898781-63-0 |
Implications of Structural Variations
- Fluorine vs. Methoxy : Fluorine’s small size and high electronegativity favor metabolic stability and bioavailability, while methoxy groups enhance solubility but may reduce membrane permeability .
- Ester Functionalization : Carboethoxy groups serve as versatile intermediates for prodrug design or further derivatization .
Biological Activity
3'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone, with the CAS number 898777-94-1, is a compound that has garnered attention in recent research due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Research indicates that this compound exhibits various biological activities, primarily through its interactions with cellular pathways involved in cancer progression and inflammation. The following mechanisms have been noted:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. This was evidenced by increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .
- Cell Cycle Arrest : Studies demonstrate that treatment with this compound leads to cell cycle arrest at the G2/M phase, which is crucial for inhibiting cancer cell proliferation .
- Anti-inflammatory Effects : It has been observed to downregulate pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory diseases .
Biological Activity Data
The biological activities of this compound can be summarized in the following table:
Case Study 1: Breast Cancer Model
A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant cytotoxic effects. The compound was administered at varying concentrations (10 µM to 50 µM), leading to a dose-dependent reduction in cell viability measured by MTS assay. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .
Case Study 2: In Vivo Tumor Suppression
In an animal model using Ehrlich tumor-bearing mice, administration of the compound at a dosage of 10 mg/kg/day showed a marked decrease in tumor size compared to control groups. Histological analysis indicated reduced cell proliferation and increased apoptosis within tumor tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
